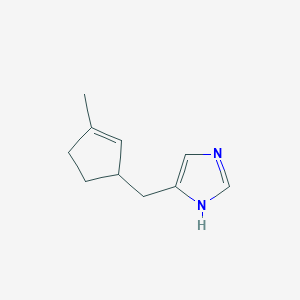
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is an organic compound that features a unique structure combining a cyclopentene ring with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Cyclopentene Derivative: The starting material, 3-methylcyclopent-2-en-1-ol, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Alkylation Reaction: The cyclopentene derivative is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the methyl group at the desired position.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring through a condensation reaction between the alkylated cyclopentene derivative and an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Functionalized imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Methylcyclopent-2-en-1-yl)methyl)-1H-imidazole is used as a building block for the synthesis of more complex
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-[(3-methylcyclopent-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(4-8)5-10-6-11-7-12-10/h4,6-7,9H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
AMTURIJBMNVQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





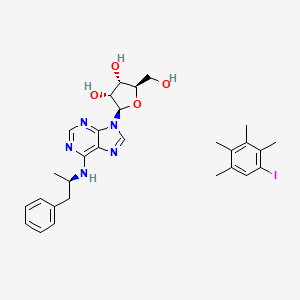



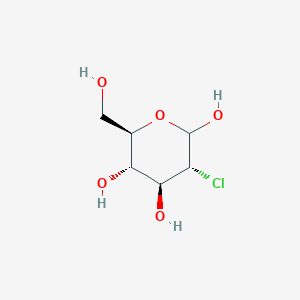
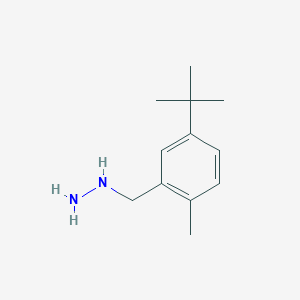
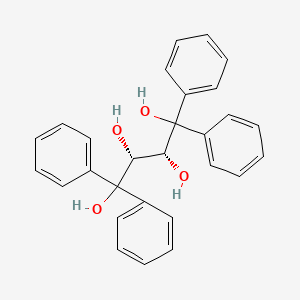

![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)


